Ammonium, pentamethylenebis(dimethylethyl-, dibromide
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Overview
Description
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C13-H32-N2.2Br and a molecular weight of 376.29 . Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants and antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, pentamethylenebis(dimethylethyl-, dibromide) involves the reaction of pentamethylene-1,5-diamine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The dibromide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents and sanitizers
Mechanism of Action
The compound exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
- Hexamethylene-1,6-bis(dimethylethylammonium bromide)
- Tetramethylene-1,4-bis(dimethylethylammonium bromide)
- Trimethylene-1,3-bis(dimethylethylammonium bromide)
Uniqueness
Ammonium, pentamethylenebis(dimethylethyl-, dibromide) is unique due to its specific spacer length, which influences its antimicrobial activity and solubility properties. The pentamethylene spacer provides an optimal balance between hydrophobic and hydrophilic interactions, enhancing its effectiveness as an antimicrobial agent .
Properties
CAS No. |
13440-17-0 |
---|---|
Molecular Formula |
C13H32Br2N2 |
Molecular Weight |
376.21 g/mol |
IUPAC Name |
ethyl-[5-[ethyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C13H32N2.2BrH/c1-7-14(3,4)12-10-9-11-13-15(5,6)8-2;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GZRBWRNTEQVUJE-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CCCCC[N+](C)(C)CC.[Br-].[Br-] |
Origin of Product |
United States |
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